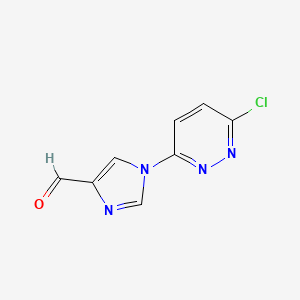
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is an organic compound that belongs to the class of heterocyclic compounds It contains both pyridazine and imidazole rings, which are known for their significant roles in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde typically involves the reaction of 6-chloropyridazine with imidazole-4-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide
- Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 1-(6-Chloro-3-pyridazinyl)-4-piperidinol
Uniqueness
1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is unique due to its specific combination of pyridazine and imidazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C8H5ClN4O |
|---|---|
分子量 |
208.60 g/mol |
IUPAC名 |
1-(6-chloropyridazin-3-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-7-1-2-8(12-11-7)13-3-6(4-14)10-5-13/h1-5H |
InChIキー |
AWAHXTIVLHEBGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1N2C=C(N=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
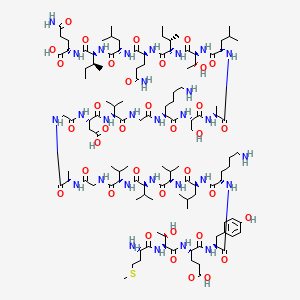
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
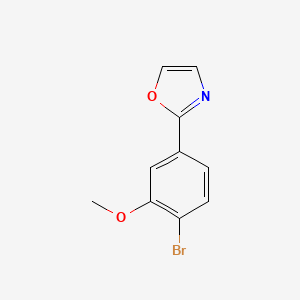

![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
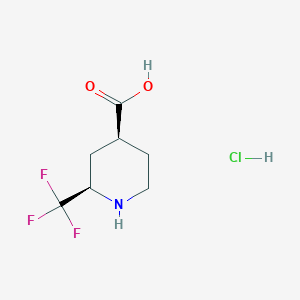

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
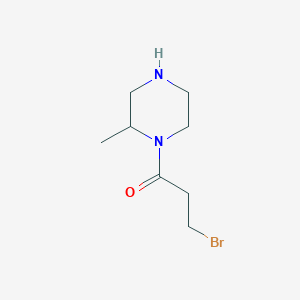
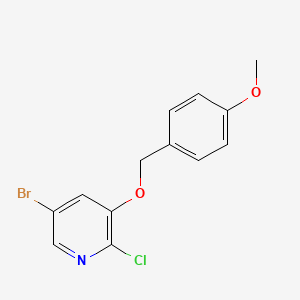

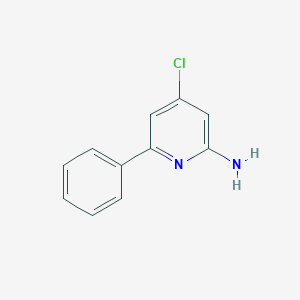
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
